The Privileged Scaffold: 7-Bromo-3-methyl-1(2H)-isoquinolinone in Targeted Drug Discovery
The Privileged Scaffold: 7-Bromo-3-methyl-1(2H)-isoquinolinone in Targeted Drug Discovery
Executive Summary
In modern structure-based drug design, the identification of a versatile, pre-organized pharmacophore is the cornerstone of successful hit-to-lead optimization. 7-Bromo-3-methyl-1(2H)-isoquinolinone (also known as 7-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, CAS: 1595959-15-1) has emerged as a highly privileged building block.
This technical guide deconstructs the structural rationale, synthetic methodologies, and pharmacological applications of this specific scaffold. By combining a rigid hydrogen-bonding network with a strategically positioned halogen vector, this compound serves as an ideal starting point for synthesizing potent Poly(ADP-ribose) polymerase (PARP) inhibitors[1] and selective kinase inhibitors[2].
Physicochemical Profiling & Structural Rationale
To understand the utility of 7-bromo-3-methyl-1(2H)-isoquinolinone, we must first analyze its physicochemical properties and the causality behind its specific substitution pattern.
Quantitative Data Summary
| Property | Value | Rationale / Implication in Drug Design |
| CAS Number | 1595959-15-1 | Unique identifier for the 1,2-dihydroisoquinolin-1-one tautomer. |
| Molecular Formula | C10H8BrNO | Provides a low molecular weight starting point (Lead-like space). |
| Molecular Weight | 238.09 g/mol | Leaves >250 Da of "budget" for downstream functionalization before hitting Lipinski's limit. |
| Core Motif | 1(2H)-isoquinolinone | Acts as a rigid bidentate hydrogen bond donor (N-H) and acceptor (C=O). |
The Causality of the Pharmacophore
As an application scientist, I emphasize that every atom in a lead scaffold must serve a thermodynamic or spatial purpose:
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The 1(2H)-Isoquinolinone Core: This bicyclic system is a well-established bioisostere for the nicotinamide moiety of NAD+. In PARP enzymes, the N-H and C=O groups form a critical bidentate hydrogen bond with the highly conserved Gly863 and Ser904 residues[3]. In kinases, this same motif acts as a potent hinge-binding domain, anchoring the molecule within the ATP-binding pocket[4].
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The 3-Methyl Group: Steric constraints are vital for target selectivity. The 3-methyl substitution restricts the rotational degrees of freedom of the isoquinolinone ring. By pre-organizing the molecule into its bioactive conformation, we significantly reduce the entropic penalty (
) upon target binding, thereby increasing overall binding affinity ( ). -
The 7-Bromo Vector: The C7 position is spatially oriented toward the solvent-exposed catalytic cleft in PARP-1 and the hydrophobic pocket in kinases. The bromine atom serves as an ideal synthetic handle for transition-metal-catalyzed cross-coupling, allowing chemists to append solubilizing groups (e.g., piperazines or triazoles) without disrupting the core hydrogen-bonding network[5].
Synthetic Methodologies & Downstream Functionalization
The true value of 7-bromo-3-methyl-1(2H)-isoquinolinone lies in its amenability to late-stage functionalization. Below is a self-validating protocol for a standard Palladium-catalyzed Suzuki-Miyaura cross-coupling to extend the scaffold.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Append an aryl/heteroaryl group to the C7 position to probe the solvent-exposed channel of the target protein.
Step-by-Step Methodology:
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Preparation: Charge an oven-dried Schlenk flask with 7-bromo-3-methyl-1(2H)-isoquinolinone (1.0 eq), the desired aryl boronic acid (1.2 eq), Potassium Carbonate (
, 2.0 eq), and (0.05 eq). -
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).
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Causality: The biphasic Dioxane/Water system is chosen because it provides optimal solubility for the organic scaffold while fully dissolving the inorganic base required to activate the boronic acid. Degassing via nitrogen sparging is critical to prevent the oxidation of the active
species to inactive .
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Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.
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Causality:
is selected because the bidentate dppf ligand prevents the formation of inactive palladium black and facilitates the difficult oxidative addition into the electron-rich isoquinolinone ring.
-
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Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Extract the aqueous layer, combine the organic phases, and dry over
. -
Validation: Analyze the crude mixture via LC-MS. A successful reaction is validated by the complete disappearance of the 238 m/z (
) bromine isotope pattern and the appearance of the coupled product mass.
Pharmacological Applications: Signaling Pathways
PARP-1 Inhibition and Synthetic Lethality
Isoquinolinone derivatives are historically recognized for their potent protection against cellular damage by inhibiting PARP[1]. In oncology, PARP-1 inhibitors exploit the concept of synthetic lethality in tumors harboring BRCA1/2 mutations. By competing with NAD+ at the catalytic domain, these compounds block poly(ADP-ribosyl)ation, preventing the repair of DNA single-strand breaks. Recent studies have even hybridized this core with naphthoquinones to induce apoptosis via dual PARP-1 inhibition and ROS generation[6].
PARP-1 dependent DNA repair pathway and competitive inhibition by isoquinolinones.
Kinase Inhibition (HPK1)
Beyond DNA repair, the 1(2H)-isoquinolinone scaffold is a potent hinge-binding motif in kinase inhibitors, specifically targeting hematopoietic progenitor kinase 1 (HPK1)[2]. Inhibiting HPK1 subverts the negative regulation of T-cell receptor signaling, thereby augmenting the anti-tumor immune response in cancer immunotherapy.
Self-Validating Experimental Workflows
To evaluate libraries synthesized from the 7-bromo-3-methyl-1(2H)-isoquinolinone scaffold, a robust High-Throughput Screening (HTS) assay is required.
Protocol: TR-FRET Biochemical Assay for Hit Validation
Objective: Determine the
Step-by-Step Methodology:
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Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes of the compound library into a 384-well microplate.
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Causality: Acoustic dispensing eliminates tip-based carryover and edge effects, ensuring high precision in dose-response curves.
-
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Enzyme/Substrate Addition: Add the target enzyme (e.g., PARP-1) and biotinylated NAD+ substrate. Incubate for 60 minutes at room temperature.
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Detection Reagents: Add a Europium-labeled anti-biotin antibody (Donor) and Streptavidin-APC (Acceptor).
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Readout & Validation: Read the plate on a multi-mode reader (excitation at 337 nm, emission at 615 nm and 665 nm).
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Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because the long-lifetime Europium fluorophore allows a microsecond time delay before measurement. This completely eliminates short-lived background autofluorescence from the library compounds, preventing false positives.
-
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System Validation: Calculate the Z'-factor using positive controls (e.g., Olaparib) and negative controls (DMSO). The assay is only self-validated and accepted if the Z'-factor is > 0.5.
High-throughput screening workflow for evaluating isoquinolinone-derived inhibitors.
References
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CAS: 1595959-15-1 | CymitQuimica Source: CymitQuimica URL:
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Potent Beta-Cell Protection in Vitro by an Isoquinolinone-Derived PARP Inhibitor Source: PubMed (NIH) URL:[1]
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Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[6]
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Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[3]
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Poly (ADP-ribose) polymerase inhibitor reduces heart ischaemia/reperfusion injury via inflammation and Akt signalling in rats Source: PubMed (NIH) URL:[5]
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Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors Source: ResearchGate URL:[2]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: DIGIBUG Principal (UGR) URL:[4]
Sources
- 1. Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Poly (ADP-ribose) polymerase inhibitor reduces heart ischaemia/reperfusion injury via inflammation and Akt signalling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
